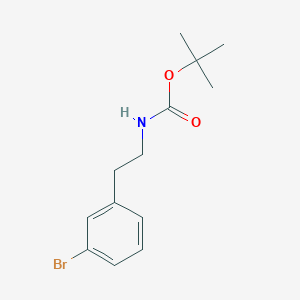![molecular formula C32H49N6O10PS B133976 [4-[[(3S,6S,12S,15S,18S)-12-(2-Methylpropyl)-15-(2-methylsulfanylethyl)-2,5,8,11,14,17-hexaoxo-3-propan-2-yl-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosan-6-yl]methyl]phenyl] dihydrogen phosphate CAS No. 158778-21-3](/img/structure/B133976.png)
[4-[[(3S,6S,12S,15S,18S)-12-(2-Methylpropyl)-15-(2-methylsulfanylethyl)-2,5,8,11,14,17-hexaoxo-3-propan-2-yl-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosan-6-yl]methyl]phenyl] dihydrogen phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-[[(3S,6S,12S,15S,18S)-12-(2-Methylpropyl)-15-(2-methylsulfanylethyl)-2,5,8,11,14,17-hexaoxo-3-propan-2-yl-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosan-6-yl]methyl]phenyl] dihydrogen phosphate is a useful research compound. Its molecular formula is C32H49N6O10PS and its molecular weight is 740.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthetic Strategies and Aggregation Behavior
Research on synthetic strategies for further-functionalized monoaryl phosphate primary building units offers insights into the construction of intricate molecular architectures. These strategies involve the synthesis of halo-functionalized phenyl phosphates and their subsequent reaction with boronic acids under Suzuki coupling conditions. The resulting compounds exhibit unique solid-state aggregation behaviors, including the formation of tubular structures through hydrogen bonding interactions. Such methodologies provide foundational techniques for the synthesis of complex molecules with potential applications in material science and drug development (Dar, Mallick, & Murugavel, 2015).
Enzymatic Cleavage and Isomerization
The study of dinuclear Zn(II) complexes in promoting cleavage and isomerization of phosphates demonstrates the catalytic potential of metal-organic frameworks. These complexes facilitate the transformation of substrates through cyclic phosphate intermediates, highlighting the nuanced mechanisms by which chemical transformations can be catalyzed. Such research has implications for understanding biological processes and developing new catalytic agents (Tsang et al., 2009).
Binding and Structural Analysis
Investigations into the binding of phosphate with hexaaza polyammonium macrocycles reveal the intricate interplay between host and guest molecules. These studies offer a detailed look at the hydrogen-bonding networks that dominate the crystal lattice, providing valuable insights for the design of molecular receptors and the development of novel materials for selective ion recognition (Gerasimchuk et al., 2000).
Antitumor Activity and Chemical Modification
Research on the chemical modification of specific molecular frameworks to produce compounds with antitumor activity exemplifies the direct application of synthetic chemistry in therapeutic development. The synthesis and evaluation of derivatives with varying functional groups demonstrate the potential for creating targeted treatments for cancer, underscoring the importance of chemical research in medical advancements (Hafez & El-Gazzar, 2017).
特性
IUPAC Name |
[4-[[(3S,6S,12S,15S,18S)-12-(2-methylpropyl)-15-(2-methylsulfanylethyl)-2,5,8,11,14,17-hexaoxo-3-propan-2-yl-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosan-6-yl]methyl]phenyl] dihydrogen phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H49N6O10PS/c1-18(2)15-23-28(40)33-17-26(39)34-24(16-20-8-10-21(11-9-20)48-49(45,46)47)30(42)37-27(19(3)4)32(44)38-13-6-7-25(38)31(43)35-22(12-14-50-5)29(41)36-23/h8-11,18-19,22-25,27H,6-7,12-17H2,1-5H3,(H,33,40)(H,34,39)(H,35,43)(H,36,41)(H,37,42)(H2,45,46,47)/t22-,23-,24-,25-,27-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFWYJJJJFSNJTO-CPHHOOCTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)NCC(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)N1)CCSC)C(C)C)CC3=CC=C(C=C3)OP(=O)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H]1C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N1)CCSC)C(C)C)CC3=CC=C(C=C3)OP(=O)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H49N6O10PS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
740.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

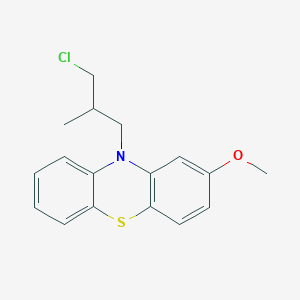
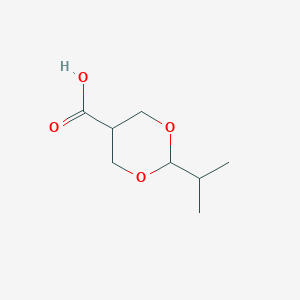

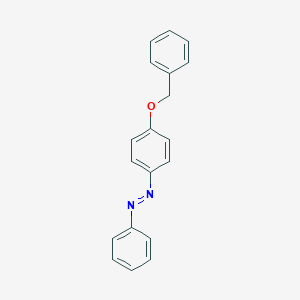
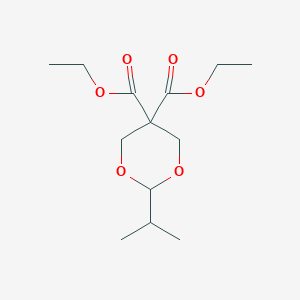



![N-[2-(hydroxyamino)pyrimidin-4-yl]hydroxylamine](/img/structure/B133925.png)

